molecular formula C28H31N5O2 B2717990 3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1226431-20-4

3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2717990
CAS No.: 1226431-20-4
M. Wt: 469.589
InChI Key: IUWPSENVTRFTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C28H31N5O2 and its molecular weight is 469.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-2-3-14-32-21-29-26-24(22-10-6-4-7-11-22)19-33(27(26)28(32)35)20-25(34)31-17-15-30(16-18-31)23-12-8-5-9-13-23/h4-13,19,21H,2-3,14-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWPSENVTRFTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a novel pyrrolo-pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates various pharmacophores, including a piperazine moiety and a pyrrolo-pyrimidinone core. The molecular formula is C25H30N6O2C_{25}H_{30}N_{6}O_{2}, with a molecular weight of approximately 442.55 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the context of anti-inflammatory and analgesic activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • COX Inhibition : The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity. It exhibits selectivity towards COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity : In vitro studies indicate that the compound can reduce levels of reactive oxygen and nitrogen species (RONS), suggesting potential antioxidant properties that may contribute to its therapeutic effects in inflammatory conditions .
  • Binding Affinity : Molecular docking studies have shown favorable binding interactions with bovine serum albumin (BSA), indicating that the compound may have good bioavailability and distribution within biological systems .

In Vitro Studies

Recent studies have demonstrated the following biological activities:

  • Anti-inflammatory Effects : The compound was tested in cell viability assays where it did not exhibit cytotoxic effects. It significantly inhibited COX-2 activity while maintaining a favorable COX-2/COX-1 selectivity ratio compared to standard drugs like Meloxicam .
  • Cell Viability Enhancement : In cells pre-incubated with lipopolysaccharide (LPS), the compound improved cell viability and reduced oxidative stress markers, supporting its role as an anti-inflammatory agent .

In Vivo Studies

In vivo assessments have indicated:

  • Reduction of Inflammatory Mediators : Treatment with the compound resulted in decreased serum levels of inflammatory mediators such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO), confirming its anti-inflammatory efficacy .
  • Gastric Safety Profile : Histopathological evaluations revealed negligible gastric lesions, suggesting that the compound may be safer than traditional NSAIDs .

Case Studies

A series of case studies involving similar pyrrolo-pyrimidinone derivatives have provided insights into structure–activity relationships (SAR):

CompoundCOX SelectivityCytotoxicityAntioxidant Activity
4aHighNoneModerate
4bModerateNoneHigh
6aHighLowModerate

These findings highlight the importance of structural modifications in enhancing biological activity while reducing toxicity.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits promising biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can possess anticancer properties. The mechanism may involve the inhibition of specific kinases or modulation of cell signaling pathways associated with cancer progression. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines in vitro.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies may involve testing against a range of bacteria and fungi to assess its effectiveness as an antimicrobial agent.

Neuropharmacological Effects

Given the presence of the phenylpiperazine group, this compound might interact with neurotransmitter systems. Research into similar compounds has highlighted their potential as antidepressants or anxiolytics by modulating serotonin and dopamine receptors.

Case Studies

Several studies have investigated related compounds to draw parallels in biological activity:

  • Study on Pyrrolo[3,2-d]pyrimidines :
    • Objective : Evaluate anticancer efficacy.
    • Findings : Certain derivatives showed significant cytotoxicity against breast and lung cancer cell lines, suggesting that structural modifications can enhance activity.
  • Antimicrobial Testing :
    • Objective : Assess activity against Gram-positive and Gram-negative bacteria.
    • Results : Compounds with similar functional groups exhibited varying degrees of inhibition, indicating that this class could be further explored for antibiotic development.
  • Neuropharmacological Assessment :
    • Objective : Investigate effects on serotonin receptors.
    • Outcome : Some derivatives displayed high affinity for serotonin receptors, supporting their potential use in treating mood disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.